molecular formula C13H9F2NO2 B8455782 Benzoic acid, 3-fluoro-2-(3-fluorophenylamino)-

Benzoic acid, 3-fluoro-2-(3-fluorophenylamino)-

Cat. No. B8455782
M. Wt: 249.21 g/mol
InChI Key: AZIAOUXXPIMDPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06290926B1

Procedure details

A mixture of 14.0 g (90.2 mmol) of 2-amino-3-fluorobenzoic acid (XIV), 12.5 g (90.4 mmol) of potassium carbonate, 21.0 g (94.6 mmol) of 2-fluoroiodobenzene (XV) and a spatula-tipfull of copper powder in 85 ml of cyclohexanol was heated at reflux for 12 hours. The solvent was then removed by steam distillation, and the aqueous residue obtained was subjected to centrifugation. The soluble centrifugate was acidified with diluted hydrochloric acid, and the resulting precipitate was filtered off and dried. Fractional sublimation of the solid under high vacuum yielded 16.0 g (71% of theory) of 3-fluoro-2-(2-fluorophenylamino)benzoic acid (XVI) as a yellow powder with a melting point of 176° C.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
85 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:10]([F:11])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].C(=O)([O-])[O-].[K+].[K+].[F:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=1I.Cl>C1(O)CCCCC1.[Cu]>[F:11][C:10]1[C:2]([NH:1][C:20]2[CH:21]=[CH:22][CH:23]=[CH:24][C:19]=2[F:18])=[C:3]([CH:7]=[CH:8][CH:9]=1)[C:4]([OH:6])=[O:5] |f:1.2.3|

Inputs

Step One
Name
Quantity
14 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=CC=C1F
Name
Quantity
12.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
21 g
Type
reactant
Smiles
FC1=C(C=CC=C1)I
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
85 mL
Type
solvent
Smiles
C1(CCCCC1)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cu]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
The solvent was then removed by steam distillation
CUSTOM
Type
CUSTOM
Details
the aqueous residue obtained
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
FC=1C(=C(C(=O)O)C=CC1)NC1=C(C=CC=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 16 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 71.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.